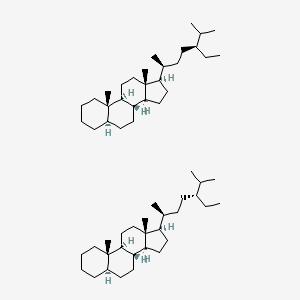
Alpha,alpha,alpha 20s 24r/s-ethylcholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha,alpha 20s 24r/s-ethylcholestane is a complex organic compound with the molecular formula C29H52. It is a derivative of cholestane, a saturated steroid hydrocarbon. This compound is known for its unique structural properties and is often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Alpha,alpha,alpha 20s 24r/s-ethylcholestane often involves large-scale chemical synthesis using advanced techniques such as catalytic hydrogenation and stereoselective synthesis. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha,alpha 20s 24r/s-ethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Alpha,alpha,alpha 20s 24r/s-ethylcholestane has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Alpha,alpha,alpha 20s 24r/s-ethylcholestane involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane: The parent compound of Alpha,alpha,alpha 20s 24r/s-ethylcholestane, with a similar structure but lacking the ethyl groups.
Stigmastane: Another steroid hydrocarbon with structural similarities but different functional groups.
Sitostane: A plant sterol with a similar backbone but different side chains.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of ethyl groups at the 20s and 24r/s positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C58H104 |
|---|---|
Poids moléculaire |
801.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene;(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H52/c2*1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h2*20-27H,7-19H2,1-6H3/t21-,22+,23+,24-,25+,26-,27-,28-,29+;21-,22-,23+,24-,25+,26-,27-,28-,29+/m00/s1 |
Clé InChI |
SAHDPNQVIBXBAU-NVUNGKJWSA-N |
SMILES isomérique |
CC[C@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C.CC[C@@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


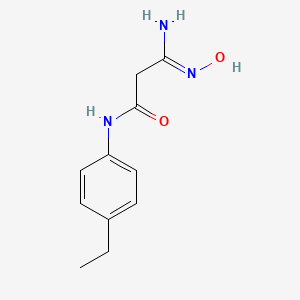
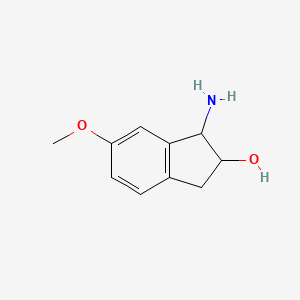
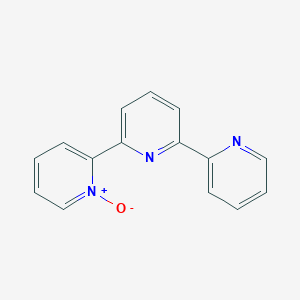
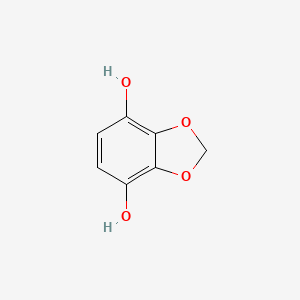
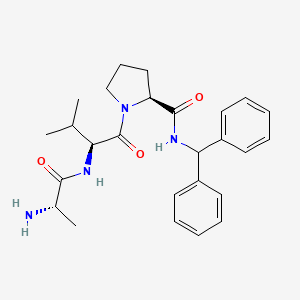
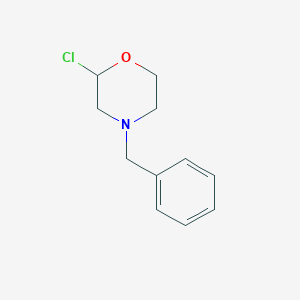
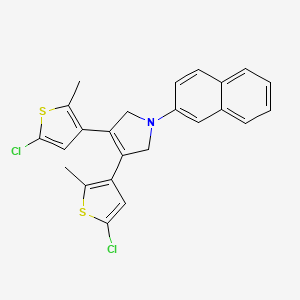
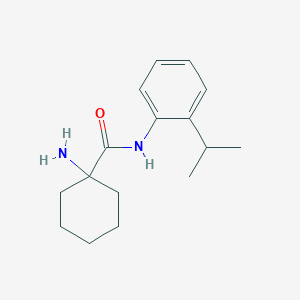
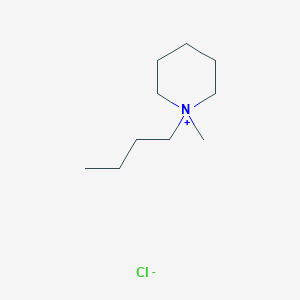
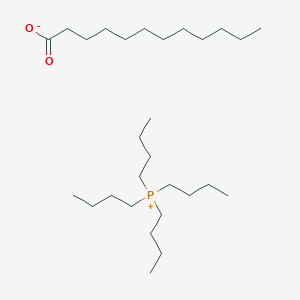
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
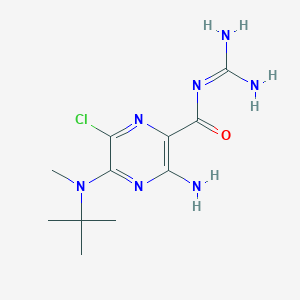
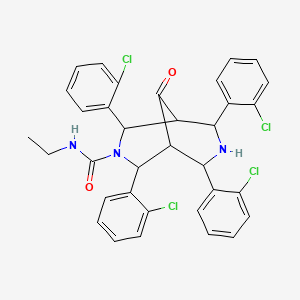
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
